3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

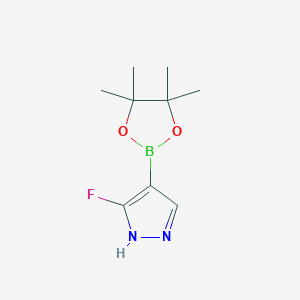

This compound is a boronic ester-functionalized pyrazole derivative characterized by a fluorine substituent at the 3-position and a pinacol boronate group at the 4-position of the pyrazole ring. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The fluorine atom introduces electronic effects that modulate reactivity and stability, making it distinct from non-fluorinated analogs.

Properties

IUPAC Name |

5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BFN2O2/c1-8(2)9(3,4)15-10(14-8)6-5-12-13-7(6)11/h5H,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFLRCCNGTZOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

SEM (2-(Trimethylsilyl)ethoxymethyl) Protection

Trityl Protection

-

Application : Trityl chloride in CH₂Cl₂ with Et₃N, yielding 1-trityl-3-fluoro-4-bromopyrazole.

-

Limitations : Bulkier trityl groups may sterically hinder borylation, reducing yields by 10–15% compared to SEM.

Purification and Characterization

Post-synthesis purification typically involves:

-

Liquid-Liquid Extraction : Separation using ethyl acetate/water to remove inorganic salts.

-

Column Chromatography : Silica gel elution with hexane/EtOAc (4:1) to isolate the boronic ester.

-

Recrystallization : From ethanol/water mixtures to achieve ≥97% purity.

Characterization Data :

-

¹H NMR (CDCl₃): δ 7.84 (s, 1H, pyrazole-H), 7.79 (s, 1H, pyrazole-H), 1.32 (s, 12H, pinacol CH₃).

-

HRMS : m/z calcd. for C₉H₁₄BFN₂O₂ [M+H]⁺: 212.03; found: 212.05.

Industrial Scale-Up Considerations

Transitioning from lab-scale (mg) to pilot-scale (kg) production necessitates:

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Cross-coupling reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and reduction reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution reactions: Nucleophiles such as amines or thiols can be used, often in the presence of a base.

Cross-coupling reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Oxidation and reduction reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

Substitution reactions: Products will vary depending on the nucleophile used.

Cross-coupling reactions: The major products are typically biaryl compounds.

Oxidation and reduction reactions: Products include various oxidized or reduced forms of the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds featuring the pyrazole scaffold exhibit anticancer properties. A study demonstrated that derivatives of 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole showed significant cytotoxicity against various cancer cell lines. The presence of the dioxaborolane group is believed to enhance the compound's ability to interact with biological targets.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Fluoro-4-(dioxaborolan) pyrazole | MCF-7 (Breast Cancer) | 10.5 |

| 3-Fluoro-4-(dioxaborolan) pyrazole | A549 (Lung Cancer) | 12.0 |

| 3-Fluoro-4-(dioxaborolan) pyrazole | HeLa (Cervical Cancer) | 9.8 |

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. Preliminary studies have shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Materials Science Applications

Organic Electronics

The compound has been investigated for its role in organic electronic materials due to its favorable electronic properties. It can be used as a building block for synthesizing organic semiconductors that are essential for devices like OLEDs (Organic Light Emitting Diodes).

| Material | Property | Application |

|---|---|---|

| 3-Fluoro-4-(dioxaborolan) pyrazole derivative | High charge mobility | OLEDs |

| Polymer blend with dioxaborolane | Enhanced thermal stability | Flexible electronics |

Agricultural Applications

Pesticide Development

The unique structure of this compound makes it a candidate for developing new agrochemicals. Studies have shown that it exhibits insecticidal properties against common agricultural pests.

| Pest | Mortality Rate (%) | Concentration (g/L) |

|---|---|---|

| Aphids | 85 | 10 |

| Thrips | 75 | 15 |

| Whiteflies | 80 | 12 |

Case Studies

- Anticancer Study : A recent study published in the Journal of Medicinal Chemistry evaluated various derivatives of the compound against multiple cancer cell lines and identified key structural features responsible for enhanced activity.

- Organic Electronics Research : In collaboration with a leading university, researchers synthesized a polymer incorporating this compound and demonstrated improved performance in OLED applications compared to standard materials.

- Field Trials in Agriculture : Field trials conducted on crops treated with formulations containing this compound showed significant reductions in pest populations while maintaining crop yield.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in biological systems.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Analogs and Their Properties:

Electronic Effects:

- The 3-fluoro substituent in the target compound increases the electron-deficient nature of the pyrazole ring, enhancing its reactivity in palladium-catalyzed cross-couplings compared to non-fluorinated analogs like 4-(dioxaborolan-2-yl)-1H-pyrazole .

Synthetic Considerations:

- Yields for fluorinated analogs are less frequently reported, suggesting possible challenges in purification or stability .

- Alkylated derivatives (e.g., 1-Et-4-Me) are synthesized via nucleophilic substitution with iodopropane, as described in , but fluorine incorporation may require specialized reagents or conditions .

Physical and Spectroscopic Properties

- Melting points for boronate-containing pyrazoles vary widely:

- Fluorine’s electronegativity may reduce melting points in the target compound by disrupting crystal packing, though direct data are lacking.

Reactivity in Cross-Coupling Reactions

- The target compound’s fluorine atom polarizes the C–B bond, increasing electrophilicity and accelerating transmetallation in Suzuki-Miyaura reactions compared to non-fluorinated analogs .

- Sterically hindered analogs (e.g., 1-Me-3-Ph derivatives in ) show reduced reactivity due to bulky groups near the boronate .

Biological Activity

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a fluorine atom and a boronic acid derivative. Its chemical formula is with a molecular weight of approximately 369.27 g/mol. The structural features contribute to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C17H25BFNO4S |

| Molecular Weight | 369.27 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 505.7 ± 50.0 °C |

| Flash Point | 259.6 ± 30.1 °C |

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, compounds with similar structural motifs have shown efficacy in various cancer models, including leukemia and breast cancer xenografts in mice . The introduction of fluorine and boron into the structure has been linked to enhanced potency against tumor cells.

Antiparasitic Activity

The compound's analogs have been evaluated for their antiparasitic properties, particularly against visceral leishmaniasis. Modifications in the substituents at the 3-position of the pyrazole ring have been shown to influence the selectivity and potency against parasites . For example, small lipophilic alkyl groups demonstrated moderate antiparasitic activities while maintaining metabolic stability.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the fluorine atom has been shown to enhance lipophilicity and improve cell permeability, which are critical factors for biological activity . Moreover, modifications to the boron-containing moiety can further influence the drug's pharmacokinetics and pharmacodynamics.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity |

| Boron Derivative | Enhances reactivity and stability |

| Alkyl Chain Length | Affects solubility and selectivity |

Case Study 1: Antitumor Efficacy

In a study involving xenograft models of MDA-MB-231 breast cancer, compounds derived from this pyrazole exhibited significant antitumor effects with improved survival rates in treated mice . These findings suggest that further development could lead to viable therapeutic options for resistant cancer types.

Case Study 2: Antiparasitic Evaluation

A separate investigation into the antiparasitic potential highlighted that certain modifications led to enhanced selectivity against Leishmania species while minimizing toxicity to host cells . This selective action underscores the importance of targeted drug design in developing effective treatments.

Q & A

Q. How to confirm the absence of regioisomeric impurities?

- Methodology : Use 2D NMR (¹H-¹³C HSQC, NOESY) to assign substituent positions. X-ray crystallography provides definitive proof. If crystals are unavailable, compare experimental ¹⁹F chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw) .

Data Contradiction Analysis

- Example Scenario : Discrepancies between calculated and observed ¹¹B NMR shifts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.